N-(对甲苯基)-3,4-二氢-2H-苯并[b][1,4]二氧杂环庚烷-7-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that forms the basis of several groups of drugs . The compound also contains a tolyl group, which is a functional group related to toluene .
Synthesis Analysis
Sulfonimidates, which are similar to sulfonamides, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . Tolyl groups are often included in compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .
Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
科学研究应用
碳酸酐酶的抑制
使用“点击-尾”方法合成的糖缀合物苯磺酰胺的新型类别,对人碳酸酐酶同工酶 IX(hCA IX)表现出有效且选择性的抑制作用。该同工酶在正常组织中表达最小,但在缺氧肿瘤中过表达,是癌症治疗的靶点。碳水化合物尾部的立体化学多样性有效地探索了 CA 活性位点拓扑,导致了对 hCA IX 具有强效的几种抑制剂,这对于基于 CA 抑制的潜在癌症治疗应用是一个重要发现 (Wilkinson 等人,2006)。
配合物的合成和表征
N-甲苯磺酰基-乙二胺和水杨醛之间的反应形成了一种新的磺酰胺席夫碱,该席夫碱用于制备三种新型配合物。这些配合物通过包括 X 射线单晶衍射和 FT-IR 在内的各种方法进行表征,证明了磺酰胺衍生物在合成具有潜在生物应用的化合物中的多功能性 (Li 等人,2009)。
酶抑制研究
磺酰胺衍生物已显示出广泛的生物活性,包括抑制乙酰胆碱酯酶、α-糖苷酶和谷胱甘肽 S-转移酶等酶。这些活性表明它们作为治疗剂的潜力。衍生物的抑制效应和构效关系突出了官能团在其结合模式和抑制效力中的重要性,为开发针对这些酶的新药提供了基础 (Taslimi 等人,2020)。
与血红蛋白的相互作用
使用光谱和分子建模技术研究了合成的杂环苯磺酰胺化合物与血红蛋白 (Hb) 之间的相互作用。该研究旨在了解这些相互作用的构象变化和潜在的治疗或毒理学意义,从而深入了解这些化合物如何在体内与生物分子相互作用 (Naeeminejad 等人,2017)。
药物化学方法
新型吲哚基和苯并恶嗪哌啶基磺酰胺被设计为血清素 5-HT6 受体的选择性和高亲和力配体,显示出治疗认知缺陷和抑郁症等疾病的潜力。这些化合物,包括高亲和力拮抗剂、激动剂和部分激动剂,展示了磺酰胺在药物化学中的多功能性,允许详细研究 5-HT6 受体在各种疾病中的作用 (Holenz 等人,2005)。
安全和危害
属性
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVYESILUYVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。